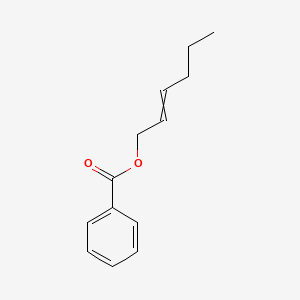
trans-2-Hexenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Hexenyl benzoate: is an organic compound with the molecular formula C₁₃H₁₆O₂ . It is an ester formed from the reaction between benzoic acid and trans-2-hexen-1-ol. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing trans-2-Hexenyl benzoate is through the esterification of benzoic acid with trans-2-hexen-1-ol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrially, this compound can be produced using similar esterification methods but on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-2-Hexenyl benzoate can undergo oxidation reactions, particularly at the alkene moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of trans-2-hexen-1-ol.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
- Employed in the synthesis of more complex organic molecules.
Biology:
- Investigated for its role in plant-insect interactions due to its volatile nature.
Medicine:
- Explored for potential therapeutic applications due to its bioactive properties.
Industry:
- Widely used in the fragrance and flavor industries for its pleasant aroma.
- Utilized in the formulation of perfumes, cosmetics, and food flavorings .
Mecanismo De Acción
Mechanism:
- The primary mechanism of action for trans-2-Hexenyl benzoate involves its interaction with olfactory receptors, leading to the perception of its aroma.
- In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Molecular Targets and Pathways:
- Olfactory receptors in the nasal epithelium.
- Enzymes involved in ester hydrolysis and metabolism .
Comparación Con Compuestos Similares
trans-2-Hexenyl acetate: Another ester with a similar structure but with an acetate group instead of a benzoate group.
cis-3-Hexenyl benzoate: An isomer with a different configuration of the double bond.
trans-2-Hexenyl butyrate: An ester with a butyrate group instead of a benzoate group.
Uniqueness:
- trans-2-Hexenyl benzoate is unique due to its specific aroma profile, which is distinct from other similar esters. Its use in the fragrance industry is particularly notable due to its stability and pleasant scent .
Propiedades
Fórmula molecular |
C13H16O2 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
hex-2-enyl benzoate |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h4-10H,2-3,11H2,1H3 |
Clave InChI |
IRWNFSMZBFIURE-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCOC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















